molecular formula C20H14IN3O B12612860 N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide CAS No. 919794-85-7

N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide

Cat. No.: B12612860
CAS No.: 919794-85-7
M. Wt: 439.2 g/mol
InChI Key: IOACJAYXLGDQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide is a useful research compound. Its molecular formula is C20H14IN3O and its molecular weight is 439.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-Anilino-5-cyanophenyl)-3-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an aniline moiety, a cyanophenyl group, and an iodobenzamide component. The presence of iodine and other functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The iodine atom may enhance binding affinity to specific targets, potentially leading to inhibition or activation of various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific kinases, similar to other compounds in its class that have shown efficacy against targets like VEGFR2 kinase .
  • Receptor Modulation: It may interact with cellular receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the aniline and cyanophenyl rings. Variations in these groups can significantly affect the compound's potency and selectivity. For example, modifications that enhance electron-withdrawing properties tend to improve biological activity .

Substituent Effect on Activity
Electron-withdrawingIncreases potency
Halogen substitutionsModulates binding affinity
Alkyl chain lengthAffects solubility and pharmacokinetics

Case Studies

Several studies have explored the biological effects of related compounds:

  • Inhibition of Kinases: A study demonstrated that derivatives of similar structures effectively inhibited VEGFR2 kinase, leading to reduced tumor growth in vivo .
  • Cytotoxicity Assessment: In vitro assays showed that some analogs exhibited significant cytotoxicity against human cancer cell lines, correlating with their structural features .
  • Pharmacokinetic Studies: Research on related compounds has indicated favorable pharmacokinetic profiles, including good oral bioavailability and acceptable metabolic stability, which are crucial for drug development .

Properties

CAS No.

919794-85-7

Molecular Formula

C20H14IN3O

Molecular Weight

439.2 g/mol

IUPAC Name

N-(2-anilino-5-cyanophenyl)-3-iodobenzamide

InChI

InChI=1S/C20H14IN3O/c21-16-6-4-5-15(12-16)20(25)24-19-11-14(13-22)9-10-18(19)23-17-7-2-1-3-8-17/h1-12,23H,(H,24,25)

InChI Key

IOACJAYXLGDQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C#N)NC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.